3-Bromo-6-chloroquinolin-8-amine is a derivative of quinoline, characterized by the presence of bromine at the 3-position, chlorine at the 6-position, and an amine group at the 8-position. Its molecular formula is with a molecular weight of approximately 257.51 g/mol. Quinoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and related fields.
This compound is classified under heterocyclic compounds, specifically in the category of nitrogen-containing aromatic compounds. It has been studied for various applications in medicinal chemistry, particularly for its potential antimicrobial, antiviral, and anticancer properties . The compound can be sourced from chemical suppliers and is often utilized as a building block in organic synthesis.
The synthesis of 3-Bromo-6-chloroquinolin-8-amine can be achieved through several established methods:
The molecular structure of 3-Bromo-6-chloroquinolin-8-amine can be represented in various formats:
InChI=1S/C9H6BrClN2/c10-6-1-5-2-7(11)3-8(12)9(5)13-4-6/h1-4H,12H2
VTEHYIYYGYXIEA-UHFFFAOYSA-N
These identifiers provide a systematic way to describe the compound's structure, which consists of a fused bicyclic system typical of quinolines .
3-Bromo-6-chloroquinolin-8-amine participates in various chemical reactions:
The reactions can produce various substituted quinolines with potential biological activities, including quinoline N-oxides and dihydroquinolines.
The mechanism of action for 3-Bromo-6-chloroquinolin-8-amine primarily involves its interaction with bacterial DNA synthesis pathways. It is known to inhibit DNA gyrase and type IV topoisomerase, leading to effective bacterial cell death. This mechanism highlights its potential as an antimicrobial agent .
Relevant data regarding its physical properties should be obtained from specific experimental studies or supplier data sheets for precise applications.
3-Bromo-6-chloroquinolin-8-amine has several notable applications:
This compound exemplifies the versatility of quinoline derivatives in both scientific research and industrial applications, highlighting its importance in ongoing studies within medicinal chemistry.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2